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molecular formula C9H7NO2 B1312042 4-Methylphthalimide CAS No. 40314-06-5

4-Methylphthalimide

Cat. No. B1312042
M. Wt: 161.16 g/mol
InChI Key: UKRUJPIJOJHCOB-UHFFFAOYSA-N
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Patent
US07345180B2

Procedure details

Xylene (15 ml) was added to 4-methylphthalic anhydride (3.0 g) and urea (1.2 g), and the mixture was stirred overnight at 150° C. The reaction mixture was cooled to room temperature, and precipitated crystals were collected by filtration and washed with ethanol and water. The crystals were dried under reduced pressure to give 4-methylphthalimide (2.4 g, Y.:82%) as white crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=O)[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[NH2:13]C(N)=O>C1(C)C(C)=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:8])[NH:13][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
1.2 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
15 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ethanol and water
CUSTOM
Type
CUSTOM
Details
The crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C2C(C(=O)NC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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